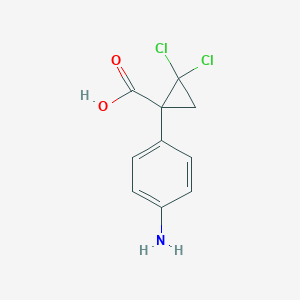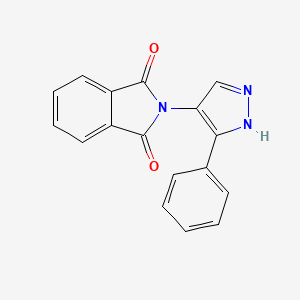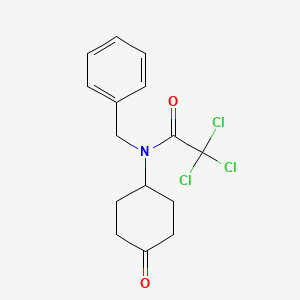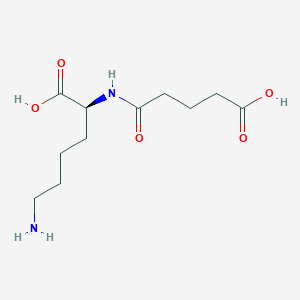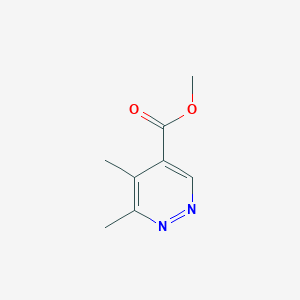
methyl 5,6-dimethylpyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-dimethylpyridazine-4-carboxylate (MPC) is a derivative of pyridazine, a heterocyclic aromatic compound. It has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. This compound is synthesized using a variety of methods, and its mechanism of action is well-understood. MPC has been studied extensively in the laboratory and has been found to have numerous biochemical and physiological effects.
Scientific Research Applications
Methyl 5,6-dimethylpyridazine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic studies, as a reagent in organic synthesis, and as a ligand in coordination chemistry. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. methyl 5,6-dimethylpyridazine-4-carboxylate has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.
Mechanism of Action
Methyl 5,6-dimethylpyridazine-4-carboxylate acts as a reversible inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter, acetylcholine. methyl 5,6-dimethylpyridazine-4-carboxylate binds to the active site of AChE and inhibits its activity, which results in increased levels of acetylcholine in the brain. This increased level of acetylcholine has been found to have numerous beneficial effects, such as improved memory and learning, increased alertness, and improved mood.
Biochemical and Physiological Effects
Methyl 5,6-dimethylpyridazine-4-carboxylate has been found to have numerous biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and antifungal effects. It has also been found to have neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress. Additionally, methyl 5,6-dimethylpyridazine-4-carboxylate has been found to have beneficial effects on the cardiovascular system, as it has been found to reduce blood pressure and improve heart rate variability.
Advantages and Limitations for Laboratory Experiments
Methyl 5,6-dimethylpyridazine-4-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of using methyl 5,6-dimethylpyridazine-4-carboxylate is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in the laboratory and is relatively stable. However, there are some limitations to using methyl 5,6-dimethylpyridazine-4-carboxylate, such as its low solubility in water and its tendency to form complexes with other compounds.
Future Directions
Methyl 5,6-dimethylpyridazine-4-carboxylate has many potential future directions for research. One potential direction is to further study its effects on the cardiovascular system, as it has been found to have beneficial effects on heart rate variability and blood pressure. Additionally, further research could be done to explore its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore its potential applications in the treatment of cancer, as it has been found to have anti-tumor effects. Finally, further research could be done to explore its potential applications in the treatment of infectious diseases, as it has been found to have antifungal and antibacterial effects.
Synthesis Methods
Methyl 5,6-dimethylpyridazine-4-carboxylate is synthesized from pyridine, which is a heterocyclic aromatic compound. The synthesis of methyl 5,6-dimethylpyridazine-4-carboxylate involves the reaction of pyridine with dimethylformamide, followed by the addition of acetic anhydride. The reaction is carried out at a temperature of 80-100°C for two hours. The reaction product is then purified by column chromatography and recrystallized from ethanol. The yield of the reaction is typically around 75%.
properties
IUPAC Name |
methyl 5,6-dimethylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(2)10-9-4-7(5)8(11)12-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYWTOQNXDNIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6-dimethylpyridazine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

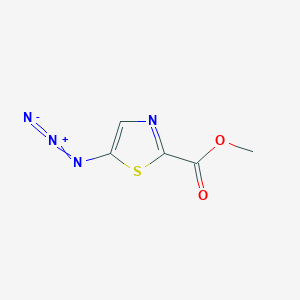
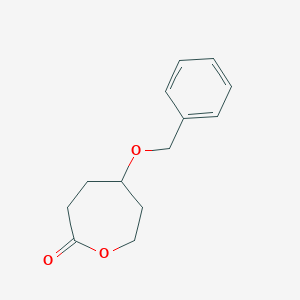

![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
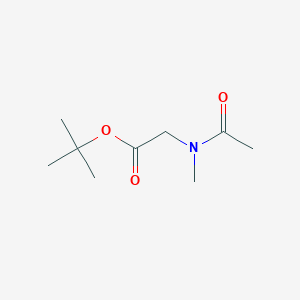
![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)
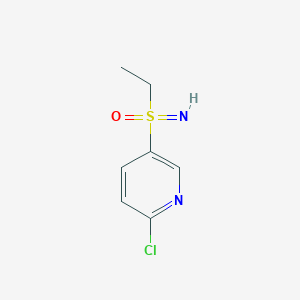
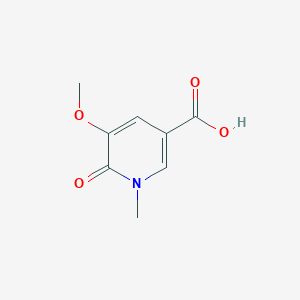
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
